![molecular formula C19H18ClN5O4 B2547642 methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887459-53-2](/img/structure/B2547642.png)
methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate," is a complex molecule that appears to be related to the family of imidazopurinones. These compounds are known for their biological activities, particularly in the realm of antimicrobial properties and receptor interactions.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a number of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized through a process involving acetylation, treatment with triethylamine and formamide, and refluxation with urea and sodium ethoxide to yield the final product . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by spectroscopic and elemental analysis data . Additionally, crystal structures of similar compounds, such as "methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate," have been determined, providing insights into bond lengths, valence angles, and hydrogen bonding patterns . These analyses are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The compound's reactivity can be inferred from related research. For example, the antimicrobial activity of synthesized compounds was tested against various bacteria, and structure-activity relationships were explored . Moreover, modifications on the phenyl ring of imidazopurinones have been shown to affect receptor affinity and selectivity, indicating that chemical modifications can significantly alter biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, including their solubility, refractive index parameters, and Hammett substituent constants . These properties are essential for predicting the behavior of the compound in different environments and for designing new derivatives with desired characteristics.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Imidazolium salts, closely related to the query compound, have been identified as versatile catalysts in organic synthesis. For instance, N-heterocyclic carbenes derived from imidazolium salts facilitate efficient transesterification and acylation reactions, underpinning their utility in synthesizing esters and amides from simple alcohols and acids. Such catalytic processes are crucial for developing pharmaceuticals, polymers, and fine chemicals (Grasa, Kissling, & Nolan, 2002).
Medicinal Chemistry and Drug Discovery
Compounds structurally related to the query have been explored for their potential in treating tropical diseases, showcasing the role of metal-based chemotherapy. Research involving copper complexes with imidazole derivatives highlights the exploration of novel treatments against pathogens causing diseases like malaria and leishmaniasis (Navarro et al., 2000).
Advanced Materials and Nanotechnology
The synthesis and application of imidazolium-based ionic liquids on magnetic nanoparticles demonstrate their utility in creating efficient catalysts for organic reactions. These materials, characterized by their magnetic properties and catalytic efficiency, are pivotal in green chemistry, facilitating reactions under mild conditions with easy recovery and reuse of catalysts (Safari & Zarnegar, 2014).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available resources.
Propiedades
IUPAC Name |
methyl 2-[6-(3-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-7-5-6-12(20)8-13)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCFJIXQMSASIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)
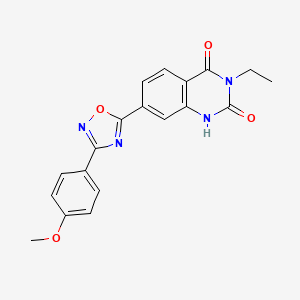
![diethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2547564.png)
![2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547565.png)

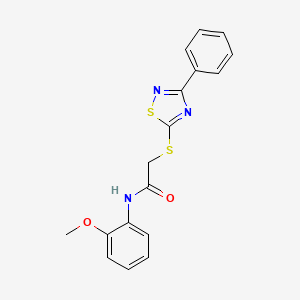
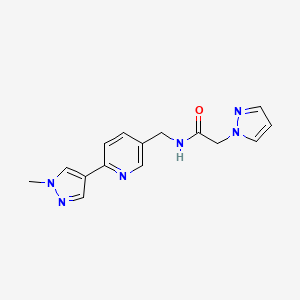
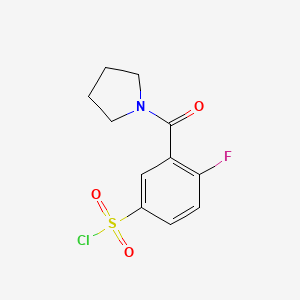
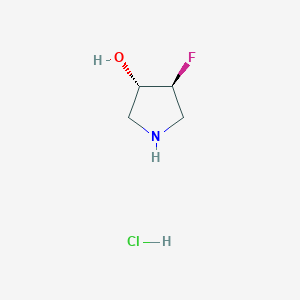
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)
